N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine
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Description
N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.306. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : The synthesis of α-aminonitriles from corresponding amino acids, including glycine, highlights the use of N-protected amino acids in chemical synthesis. This method involves dehydration and treatment with anhydrous HCl, retaining optical purity in the products (Kawashiro, Yoshida, & Morimoto, 1977). Such processes are fundamental in creating building blocks for more complex molecules, potentially including derivatives of N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine.
Transformation in Oxidation Processes : Research on the transformation of amino acids in sulfate radical oxidation processes sheds light on the potential environmental impact and reactivity of amino acid derivatives, including this compound. This study found that nitrogen in amino acids is oxidized to NH4+ and nitrate, with the formation of nitrophenolic byproducts in the presence of natural organic matter, indicating the complex chemical behavior that could be expected from this compound in similar conditions (Dong et al., 2022).
Application in Environmental Science
Decomposition of Nitrosamines : The study on the decomposition of nitrosamines, such as nitroso-(2-hydroxyethyl) glycine, in CO2 capture processes is crucial for environmental science, particularly in understanding the fate of nitrosamine byproducts in amine-based carbon capture technologies. This research provides insights into the stability and decomposition kinetics of nitrosamines, which are relevant for assessing the environmental and health impacts of nitrosamine release into the atmosphere or water sources (Fine, Nielsen, & Rochelle, 2014).
Properties
IUPAC Name |
2-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-13(19)9-15-14(20)10-4-5-11(12(8-10)17(21)22)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHOGOFSKVYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.